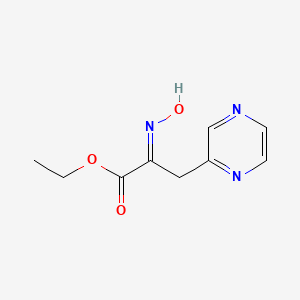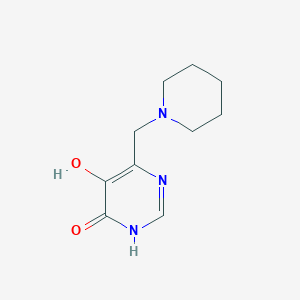
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate is a complex organic compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-ethylpyrrolidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The final step involves the addition of fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a crucial role in maximizing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability
Mécanisme D'action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): An industrial chemical used as a solvent and surfactant.
Pyrrolidine-2-one: A versatile scaffold in medicinal chemistry
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable salts with fumaric acid enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C20H30N4O6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H26N4O2.C4H4O4/c1-4-7-14-17-11-13(16(19-14)22-3)15(21)18-10-12-8-6-9-20(12)5-2;5-3(6)1-2-4(7)8/h11-12H,4-10H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
ISHXFWWZQVJOJU-WLHGVMLRSA-N |
SMILES isomérique |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)







